1-[2-(diethylamino)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with a diethylaminoethyl side chain, a 2,3-dihydro-1,4-benzodioxin-6-carbonyl group, and a 2-fluorophenyl moiety. The 2-fluorophenyl substituent may influence steric and electronic properties, affecting binding affinity to biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C25H27FN2O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27FN2O5/c1-3-27(4-2)11-12-28-22(17-7-5-6-8-18(17)26)21(24(30)25(28)31)23(29)16-9-10-19-20(15-16)33-14-13-32-19/h5-10,15,22,29H,3-4,11-14H2,1-2H3/b23-21+ |
InChI Key |
SUCYRXJHRHYVNT-XTQSDGFTSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=C4F |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
The compound 1-[2-(diethylamino)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A diethylaminoethyl group
- A benzodioxin moiety
- A fluorophenyl group
- A pyrrolone core
The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and zones of inhibition were assessed against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The compound showed significant activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, while exhibiting weaker effects on Gram-negative bacteria like E. coli and P. aeruginosa .
The proposed mechanisms for the antimicrobial activity include:
- Inhibition of Cell Wall Synthesis : The structure may interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may disrupt bacterial membrane integrity, leading to cell lysis.
Study on Antimicrobial Efficacy
A comprehensive study conducted by Apfel et al. (2023) evaluated the efficacy of this compound in a series of in vitro tests against a panel of microbial strains. The results indicated that the compound's activity was comparable to standard antibiotics such as imipenem for Gram-positive strains but significantly less effective against Gram-negative strains .
Toxicological Assessment
In another study focusing on the safety profile, researchers assessed cytotoxicity using human cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and zones of inhibition were assessed against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing weaker effects on Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Toxicological Assessment
A study focusing on cytotoxicity using human cell lines indicated that the compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Pharmacology : As a candidate for developing new antimicrobial agents.
- Therapeutics : Investigating its role in treating infections caused by resistant strains of bacteria.
Study on Antimicrobial Efficacy
A comprehensive study conducted by Apfel et al. (2023) evaluated the efficacy of this compound against a panel of microbial strains. The results indicated that the compound's activity was comparable to standard antibiotics such as imipenem for Gram-positive strains but significantly less effective against Gram-negative strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives with variations in substituents, which critically influence physicochemical and pharmacological properties. Key analogs include:
Key Findings:
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance binding to estrogen receptors (similar to ZINC08441573 in ) or muscarinic receptors (analogous to AF-DX 384 in ) due to halogen interactions . Diethylaminoethyl vs.
Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., nitro in ) require optimized reaction times and temperatures for higher yields . The benzodioxin-carbonyl motif (common in and ) stabilizes the pyrrolidinone core, as seen in antihepatotoxic dihydropyrimidinones .
Receptor Selectivity: Muscarinic antagonists like AF-DX 384 () show higher affinity for m2/m4 receptors, suggesting that the target compound’s fluorophenyl and diethylaminoethyl groups may favor similar subtype selectivity .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Further in vitro assays are needed to validate receptor interactions.
- Structural Optimization : Substituting the 2-fluorophenyl with bulkier groups (e.g., tert-butyl in Compound 20) could improve metabolic stability but reduce aqueous solubility .
Preparation Methods
Core Pyrrolidone Ring Formation
The pyrrolidone scaffold is typically constructed via the Paal-Knorr pyrrole synthesis, a robust method for generating substituted pyrroles. In one approach, 2-(diethylamino)ethylamine reacts with a diketone precursor under acidic conditions to form the 1,5-dihydro-2H-pyrrol-2-one core . For example, 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate serves as a key intermediate, which undergoes selective oxidation with ceric ammonium nitrate (CAN) to introduce α-formyl functionality . Subsequent reductive amination with N,N-diethylethylenediamine in the presence of sodium borohydride yields the N-alkylated pyrrolidone .
Functionalization with the 2,3-Dihydro-1,4-Benzodioxin-6-ylcarbonyl Group
The 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl moiety is introduced via Friedel-Crafts acylation or transition metal-catalyzed coupling. Nickel-mediated [2+2+2] cycloaddition of diynes with carbon dioxide has been employed to generate bicyclic pyrones, which can be derivatized to benzodioxin derivatives . Alternatively, benzodioxin-6-carbonyl chloride is coupled to the pyrrolidone nitrogen using a base such as triethylamine in dichloromethane .
Hydroxylation and Final Functionalization
The 3-hydroxy group is introduced via oxidation or hydroxylative dearomatization. CAN-mediated oxidation of α-methyl groups on the pyrrole ring generates hydroxylated intermediates . Stereoselective reductions using triethylsilane in the presence of nickel catalysts ensure high regiocontrol, as demonstrated in indolizidine alkaloid syntheses . Final purification involves recrystallization from tetrahydrofuran/water mixtures, achieving >95% purity .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Steric hindrance from the 2-fluorophenyl group necessitates bulky ligands like IPr to suppress oligomerization during cycloadditions .
-
Hydrogenation Efficiency : Raney nickel outperforms palladium in reducing nitriles to amines while minimizing over-reduction .
-
Purification : Tetrahydrofuran/water pulping at 20–30°C effectively removes unreacted starting materials .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure can be synthesized via base-assisted cyclization of pre-functionalized precursors. For example, a pyrrol-2-one scaffold can be constructed by refluxing substituted benzodioxin-carbonyl derivatives with diethylaminoethylamine in ethanol or acetic acid under nitrogen. Optimize reaction time (typically 3–10 hours) and temperature (80–100°C) using Design of Experiments (DoE) to maximize yield and purity .
- Key Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 85–95°C | 70–75 |
| Reaction Time | 6–8 hours | 68–72 |
| Solvent | Ethanol/AcOH (1:1) | 75–80 |
Q. How should researchers characterize the compound’s structure and purity?
- Methodology : Use a combination of FTIR (to confirm hydroxyl and carbonyl groups at ~3400 cm⁻¹ and ~1700 cm⁻¹, respectively), 1H/13C NMR (to verify diethylaminoethyl and fluorophenyl substituents), and HRMS (for molecular ion validation). Purity can be assessed via HPLC with a C18 column (90:10 acetonitrile/water, 1 mL/min) .
Q. What preliminary assays are suitable for evaluating bioactivity?
- Methodology : Screen for ERα inhibition using molecular docking (AutoDock Vina) with a focus on the benzodioxin-carbonyl moiety’s interaction with the ligand-binding domain. Validate with luciferase-based reporter assays in MCF-7 cells .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodology : Systematically replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare anti-proliferative activity in cancer cell lines (IC50 values) and correlate with computational docking scores (e.g., ∆G values). For example:
| Substituent | IC50 (µM) | ∆G (kcal/mol) |
|---|---|---|
| 2-Fluorophenyl | 12.3 | -8.2 |
| 4-Nitrophenyl | 8.7 | -9.1 |
| 4-Methoxyphenyl | 18.9 | -7.5 |
- Insight : Nitro groups enhance binding affinity but reduce solubility, necessitating a balance between potency and pharmacokinetics .
Q. How can contradictory data on substituent effects be resolved?
- Case Study : reports higher yields for nitro-substituted derivatives, while notes reduced solubility. Resolve via multivariate analysis (e.g., PCA) to identify dominant factors (e.g., steric hindrance vs. electronic effects). Pair with molecular dynamics simulations to assess conformational stability in aqueous environments .
Q. What computational strategies are effective for target identification?
- Methodology : Use pharmacophore modeling (e.g., Schrödinger Phase) to map the compound’s benzodioxin-carbonyl and fluorophenyl motifs to known kinase or nuclear receptor targets. Validate predictions with kinome-wide profiling (e.g., KINOMEscan) .
Q. How can synthetic challenges (e.g., low yields in cyclization) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
